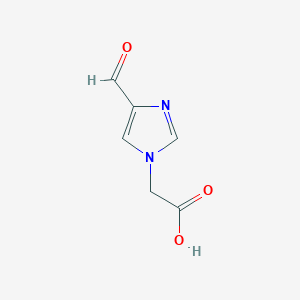

2-(4-Formyl-1H-imidazol-1-yl)acetic acid

CAS No.: 1303968-40-2

Cat. No.: VC8228597

Molecular Formula: C6H6N2O3

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1303968-40-2 |

|---|---|

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 154.12 g/mol |

| IUPAC Name | 2-(4-formylimidazol-1-yl)acetic acid |

| Standard InChI | InChI=1S/C6H6N2O3/c9-3-5-1-8(4-7-5)2-6(10)11/h1,3-4H,2H2,(H,10,11) |

| Standard InChI Key | XCCISDPUPNBLOF-UHFFFAOYSA-N |

| SMILES | C1=C(N=CN1CC(=O)O)C=O |

| Canonical SMILES | C1=C(N=CN1CC(=O)O)C=O |

Introduction

2-(4-Formyl-1H-imidazol-1-yl)acetic acid is an organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol. It is identified by the CAS number 1303968-26-4 and is typically available with a minimum purity of 98% . This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological activities and applications in pharmaceutical and chemical research.

Synthesis and Preparation

While specific synthesis methods for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid are not widely detailed in the available literature, compounds with similar structures are often synthesized through reactions involving imidazole derivatives and formylating agents. For instance, formylation reactions using reagents like acetic formic anhydride (C3H4O3) can be employed to introduce formyl groups into organic molecules .

Future Research Directions

Future research on 2-(4-Formyl-1H-imidazol-1-yl)acetic acid could focus on its synthesis optimization, biological activity screening, and potential applications in pharmaceutical chemistry. The compound's formyl and carboxylic acid groups offer opportunities for chemical modification and conjugation with other molecules, which could enhance its biological efficacy or specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume